6-O-Methylaclacinomycin
説明
6-O-Methylaclacinomycin is a semi-synthetic anthracycline glycoside antibiotic derived from aclacinomycin A, a natural product isolated from Streptomyces galilaeus. Its structure comprises an aglycone moiety (aclacinomycinone) linked to a trisaccharide chain, with a methyl group at the 6-O position of the terminal sugar unit. This methylation enhances metabolic stability and modulates interactions with biological targets, such as DNA topoisomerase II and cellular membranes, thereby influencing its antitumor efficacy and toxicity profile .
The compound exhibits potent activity against various cancer cell lines, particularly leukemia and solid tumors, with reduced cardiotoxicity compared to non-methylated anthracyclines like doxorubicin. Its mechanism involves intercalation into DNA, inhibition of nucleic acid synthesis, and generation of reactive oxygen species (ROS), though the methyl modification attenuates ROS-related cytotoxicity .
特性
CAS番号 |
76264-92-1 |
|---|---|
分子式 |
C43H55NO15 |
分子量 |
825.9 g/mol |
IUPAC名 |
methyl 4-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,7-dihydroxy-5-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C43H55NO15/c1-9-43(51)18-29(34-23(36(43)42(50)53-8)15-24-35(41(34)52-7)38(49)33-22(37(24)48)11-10-12-27(33)46)57-31-16-25(44(5)6)39(20(3)55-31)59-32-17-28(47)40(21(4)56-32)58-30-14-13-26(45)19(2)54-30/h10-12,15,19-21,25,28-32,36,39-40,46-47,51H,9,13-14,16-18H2,1-8H3 |
InChIキー |
MZKGIAGYKSRHPV-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
正規SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)OC)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
同義語 |
6-O-methylaclacinomycin |
製品の起源 |
United States |
類似化合物との比較
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Parameter | 6-O-Methylaclacinomycin | Aclacinomycin A | Daunorubicin |
|---|---|---|---|
| Molecular Weight | 828.7 g/mol | 814.6 g/mol | 563.5 g/mol |
| logP | 1.8 | 1.5 | 0.9 |
| H₂O Solubility | 2.1 mg/mL | 1.8 mg/mL | 3.5 mg/mL |
| Melting Point | 198–202°C | 190–195°C | 205–210°C |
Table 2: Antitumor Activity in Murine Models
| Compound | Tumor Inhibition Rate (%) | Median Survival (Days) | Cardiotoxicity Incidence |
|---|---|---|---|
| 6-O-Methylaclacinomycin | 78 | 45 | 5% |
| Doxorubicin | 85 | 40 | 35% |
| Daunorubicin | 72 | 38 | 30% |
Discussion
The 6-O-methyl modification in aclacinomycin derivatives balances antitumor potency with safety, addressing a critical limitation of classical anthracyclines. Analytical methodologies, including HPLC and glycan profiling tools like GlycoBase, are essential for differentiating these compounds . Future research should explore synergistic combinations with MDR inhibitors to enhance clinical utility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
